molecular formula C29H20O2 B3047543 2,3,5,6-Tetraphenyl-4H-pyran-4-one CAS No. 14174-27-7

2,3,5,6-Tetraphenyl-4H-pyran-4-one

Cat. No. B3047543
CAS RN: 14174-27-7
M. Wt: 400.5 g/mol
InChI Key: AHIDFFJGOVOPLV-UHFFFAOYSA-N
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Description

  • Molecular Weight : 400.47 g/mol

Synthesis Analysis

TPPO has been studied alongside its analog, 2,3,5,6-tetraphenyl-1,4-dioxin (TPD). Both molecules share structural similarities with tetraphenylpyrazine (TPP), a well-known example of aggregation-induced emission (AIE) properties .


Molecular Structure Analysis

TPPO’s molecular structure consists of a pyran ring with four phenyl substituents. The central oxygen atom bridges the phenyl rings. The conjugated system within TPPO contributes to its luminescent properties .


Physical And Chemical Properties Analysis

  • Luminescence : TPPO shows fluorescence when aggregated, similar to TPP .

Mechanism of Action

TPPO’s AIE properties arise from its ability to become highly luminescent upon aggregation or condensation. Understanding the molecular interactions that lead to AIE can guide the design of new materials with improved properties or modifications to overcome aggregation-caused quenching (ACQ) .

properties

IUPAC Name

2,3,5,6-tetraphenylpyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H20O2/c30-27-25(21-13-5-1-6-14-21)28(23-17-9-3-10-18-23)31-29(24-19-11-4-12-20-24)26(27)22-15-7-2-8-16-22/h1-20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIDFFJGOVOPLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90511216
Record name 2,3,5,6-Tetraphenyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetraphenyl-4H-pyran-4-one

CAS RN

14174-27-7
Record name 2,3,5,6-Tetraphenyl-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90511216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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